1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea
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Overview
Description
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions to form 4-chlorophenyl tetrazole.
Coupling Reaction: The tetrazole derivative is then coupled with 2-ethoxyphenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its tetrazole ring, which is known for its bioisosteric properties.
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes or receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea
- 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea
Uniqueness
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-2-26-15-6-4-3-5-14(15)20-17(25)19-11-16-21-22-23-24(16)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZFRLXOAOKFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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